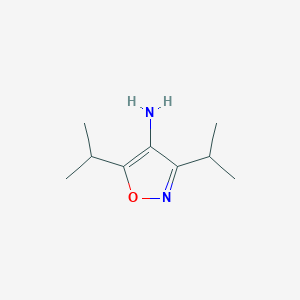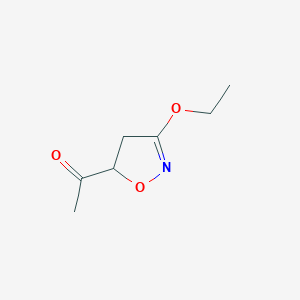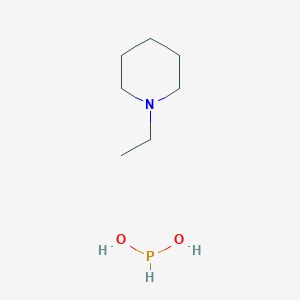
3,5-Diisopropylisoxazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diisopropylisoxazol-4-amine, commonly known as DIPOA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been used in various studies due to its unique properties and potential applications.
作用機序
DIPOA is believed to exert its effects through the modulation of certain receptors in the brain. Specifically, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. By binding to this receptor, DIPOA may modulate the activity of neurons, leading to changes in behavior and physiology.
生化学的および生理学的効果
DIPOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, DIPOA has been shown to enhance the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of cognitive function.
実験室実験の利点と制限
One of the advantages of using DIPOA in lab experiments is its unique properties, which make it a valuable tool for studying the modulation of neuronal activity. Additionally, DIPOA is relatively easy to synthesize and can be obtained in high yields. However, there are also limitations to using DIPOA in lab experiments. For example, its effects may be difficult to interpret due to its complex mechanism of action. Additionally, the use of DIPOA may be limited by ethical considerations, as it has been shown to modulate behavior and physiology.
将来の方向性
There are several future directions for research involving DIPOA. One potential direction is the development of new drugs based on the structure of DIPOA. Additionally, DIPOA may be studied further for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, research may focus on elucidating the precise mechanism of action of DIPOA, which may provide insights into the modulation of neuronal activity. Finally, research may focus on the synthesis of new derivatives of DIPOA, which may have improved properties and potential applications.
合成法
DIPOA can be synthesized through a reaction between 3,5-diisopropylisoxazole and ammonium chloride. This reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The yield of DIPOA can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
DIPOA has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of complex molecules, such as pharmaceuticals and agrochemicals. DIPOA has also been used in the development of new materials, such as polymers and catalysts. Furthermore, DIPOA has been studied for its potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain receptors in the brain.
特性
CAS番号 |
134651-05-1 |
|---|---|
製品名 |
3,5-Diisopropylisoxazol-4-amine |
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
3,5-di(propan-2-yl)-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H16N2O/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3 |
InChIキー |
HPEHRWPQJJSKAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NO1)C(C)C)N |
正規SMILES |
CC(C)C1=C(C(=NO1)C(C)C)N |
同義語 |
4-Isoxazolamine,3,5-bis(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)







![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)